molecular formula C10H11ClO2 B13147786 methyl (2S)-2-chloro-3-phenylpropanoate

methyl (2S)-2-chloro-3-phenylpropanoate

Cat. No.: B13147786
M. Wt: 198.64 g/mol
InChI Key: DWKOUAHXOPJAHG-VIFPVBQESA-N
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Description

Methyl (2S)-2-chloro-3-phenylpropanoate is an organic compound with the molecular formula C10H11ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-chloro-3-phenylpropanoate typically involves the esterification of (2S)-2-chloro-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.

Major Products:

    Substitution: Formation of methyl (2S)-2-hydroxy-3-phenylpropanoate or methyl (2S)-2-amino-3-phenylpropanoate.

    Reduction: Formation of (2S)-2-chloro-3-phenylpropanol.

    Oxidation: Formation of nitro or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Methyl (2S)-2-chloro-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing its reactivity and biological activity .

Comparison with Similar Compounds

    Methyl (2S)-2-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Methyl (2S)-2-amino-3-phenylpropanoate: Contains an amino group in place of the chlorine atom.

    Methyl (2S)-2-bromo-3-phenylpropanoate: Similar structure with a bromine atom instead of chlorine.

Uniqueness: Methyl (2S)-2-chloro-3-phenylpropanoate is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl (2S)-2-chloro-3-phenylpropanoate

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1

InChI Key

DWKOUAHXOPJAHG-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)Cl

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)Cl

Origin of Product

United States

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